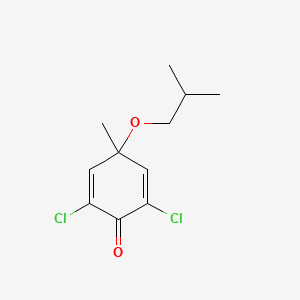![molecular formula C11H18ClNO B14588738 3-[3-(Dimethylamino)propyl]phenol;hydrochloride CAS No. 61186-08-1](/img/structure/B14588738.png)
3-[3-(Dimethylamino)propyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylamino)propyl]phenol;hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It is a derivative of phenol, where the phenol group is substituted with a dimethylamino propyl group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]phenol;hydrochloride typically involves the reaction of 3-(Dimethylamino)propyl chloride with phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(Dimethylamino)propyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propyl]phenol;hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: A closely related compound with similar chemical properties.
4-(Dimethylamino)phenol: Another derivative of phenol with a dimethylamino group at a different position.
N,N-Dimethyl-m-aminophenol: A compound with a similar structure but different functional groups.
Uniqueness
3-[3-(Dimethylamino)propyl]phenol;hydrochloride is unique due to the presence of the propyl linker between the phenol and dimethylamino groups. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
61186-08-1 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)8-4-6-10-5-3-7-11(13)9-10;/h3,5,7,9,13H,4,6,8H2,1-2H3;1H |
InChI Key |
RBZKJGHCVCNWJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CC(=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


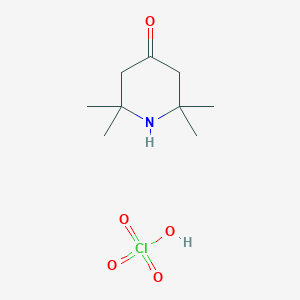
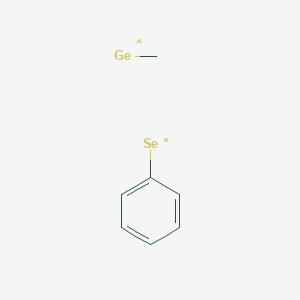
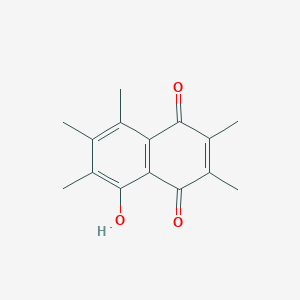
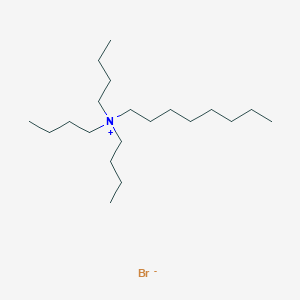
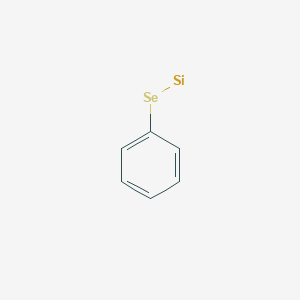
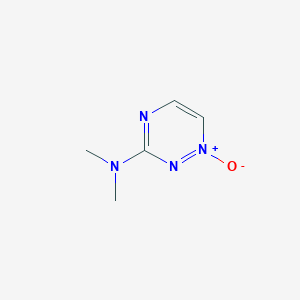
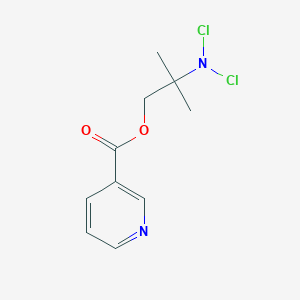
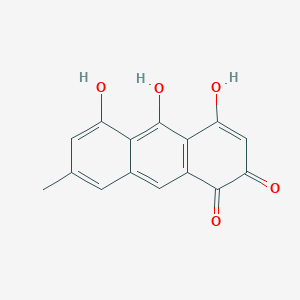
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
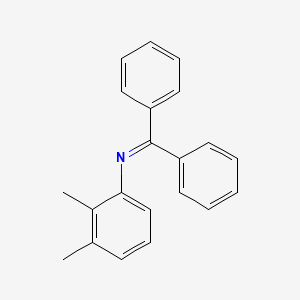
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
